6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide class, characterized by a bicyclic core with a carboxamide group at position 3 and a methyl substituent at position 4. Its molecular weight is approximately 399.5 g/mol (calculated from formula C₁₈H₂₁N₂O₂S₂). The phenylsulfanyl group may enhance lipophilicity (logP ~3.5) and influence metabolic stability via steric shielding of labile bonds .
Properties
IUPAC Name |
6-methyl-2-[(2-phenylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-11-7-8-13-14(9-11)24-18(16(13)17(19)22)20-15(21)10-23-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVCFVTCSGANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the methyl group at the 6-position. The phenylthio group is then introduced through a nucleophilic substitution reaction, and the acetylamino group is added via an acylation reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetylamino group may facilitate binding to proteins or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 2-Amino Position
The 2-amino group is a critical site for structural diversification. Key analogues include:
Functional Group Impact on Properties
- Lipophilicity: The phenylsulfanyl group in the target compound increases logP compared to the unsubstituted amino analogue (logP ~3.5 vs. ~1.8). The trifluoromethyl group in the pyrimidinyl analogue further elevates logP (~4.2) .
- Solubility : The 4-methylpiperazinyl analogue exhibits improved aqueous solubility due to its basic nitrogen, whereas the ethyl ester derivative shows lower solubility in polar solvents .
- Metabolic Stability : The trifluoromethyl group in the pyrimidinyl analogue likely reduces oxidative metabolism, while the ester group in the ethyl derivative may increase susceptibility to hydrolysis .
Crystallographic and Structural Insights
Crystallography tools like SHELX and ORTEP-3 () have been pivotal in resolving the conformations of these compounds. For instance:
- The phenylsulfanyl acetyl group in the target compound adopts a planar conformation, facilitating sulfur-arene interactions in crystal packing .
- Hydrogen-bonding patterns () differ significantly: the 4-methylpiperazinyl analogue forms stronger N–H···O bonds with adjacent molecules, while the pyrimidinyl analogue engages in C–H···F interactions due to the CF₃ group .
Pharmacological Implications (Inferred from Structural Features)
- Target Compound : The phenylsulfanyl group may enhance membrane permeability, making it suitable for CNS targets. Its sulfur atom could act as a hydrogen-bond acceptor in enzyme binding .
- 4-Methylpiperazinyl Analogue : The basic piperazine moiety may improve solubility for oral bioavailability, while the N-phenyl group could modulate selectivity for kinase targets .
Biological Activity
The compound 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a benzothiophene core with a phenylsulfanyl group and an acetylamino substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 298.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Studies have indicated that derivatives of benzothiophene compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
- Case Study 1 : A related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Cytotoxicity
Cytotoxicity assays are crucial for understanding the safety profile of new compounds. The MTT assay has been employed to evaluate the cytotoxic effects of similar benzothiophene derivatives on human cell lines.
- Case Study 2 : Compounds structurally similar to our target showed varying degrees of cytotoxicity against HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts) cell lines, indicating potential therapeutic windows .
The mechanism through which these compounds exert their effects often involves interaction with key cellular targets. Molecular docking studies suggest that these compounds may inhibit bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
- Binding Interactions : Strong interactions were observed between the compound and critical residues in the active site of DNA gyrase, including hydrogen bonds and pi-stacking interactions .
In Silico Studies
Computational studies have been instrumental in predicting the biological activity of novel compounds. The drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties were assessed using various computational tools.
- Findings : The target compound exhibited favorable drug-like properties, suggesting good bioavailability and potential as a therapeutic agent .
Summary of Biological Activities
Based on the reviewed literature, the following activities have been reported for compounds related to This compound :
| Activity Type | Observations |
|---|---|
| Antimicrobial | Moderate to potent activity against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Varies by cell line; potential therapeutic index observed |
| Mechanism | Inhibition of DNA gyrase suggested through docking studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
